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Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity

profile of SR 142948-C3-NHMe with other receptors. The data presented is compiled from

publicly available experimental results to aid in the evaluation of this compound for research

and development purposes.

Overview of SR 142948-C3-NHMe
SR 142948, also known as SR 142948A, is a potent and selective non-peptide antagonist of

neurotensin (NT) receptors.[1][2][3] It has been instrumental in characterizing the physiological

roles of neurotensin and is recognized for its high affinity for both known neurotensin receptor

subtypes, NTS1 and NTS2.[4] Its ability to cross the blood-brain barrier and its oral activity

make it a valuable tool for in vivo studies.[3]

Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of SR 142948 for various neurotensin

receptor preparations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15616320?utm_src=pdf-interest
https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://www.medchemexpress.com/sr-142948.html
https://www.researchgate.net/publication/14186841_Biochemical_and_pharmacological_activities_of_SR_142948A_a_new_potent_neurotensin_receptor_antagonist
https://pubmed.ncbi.nlm.nih.gov/9023294/
https://pubmed.ncbi.nlm.nih.gov/9551716/
https://pubmed.ncbi.nlm.nih.gov/9023294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor/Ti
ssue

Ligand Assay Type Parameter Value (nM) Reference

Human NTS1

(in CHO

cells)

[¹²⁵I-Tyr³]NT
Competition

Binding
IC₅₀ 1.19 [3]

Human NTS1

(in HT-29

cells)

[¹²⁵I-Tyr³]NT
Competition

Binding
IC₅₀ 0.32 [3]

Adult Rat

Brain
[¹²⁵I-Tyr³]NT

Competition

Binding
IC₅₀ 3.96 [3]

Rat Brain

Homogenate

s

[³H]SR

142948A

Saturation

Binding
Kᵢ < 10 [1]

Rat Brain

Homogenate

s

[³H]SR

142948A

Saturation

Binding
Kd 3.5 [4]

Levocabastin

e-insensitive

NTS1 (Rat

Brain)

[³H]SR

142948A

Saturation

Binding
Kd 6.8 [4]

Levocabastin

e-sensitive

NTS2 (Rat

Brain)

[³H]SR

142948A

Saturation

Binding
Kd 4.8 [4]

Note: While SR 142948 is widely cited as a selective neurotensin receptor antagonist,

comprehensive screening data across a broad panel of other G-protein coupled receptors

(GPCRs), ion channels, and other potential off-targets is not readily available in the public

domain. Commercial services such as Eurofins' SafetyScreen panels are often used to

determine such cross-reactivity profiles, but the results for SR 142948 have not been publicly

disclosed.[5][6]
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Experimental Methodologies
The data presented in this guide is based on standard pharmacological assays. Below are

detailed descriptions of the key experimental protocols used to determine the binding affinity

and functional activity of SR 142948.

Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor by

measuring the displacement of a radiolabeled ligand.

Experimental Workflow: Radioligand Competition Binding Assay
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to separate bound

from free ligand

Quantify Radioactivity
(Scintillation Counting)

Data Analysis
(IC₅₀/Ki determination)

Click to download full resolution via product page

Caption: Workflow for a typical radioligand competition binding assay.

Protocol:

Membrane Preparation: Cell membranes expressing the target receptor (e.g., NTS1 or

NTS2) are prepared from cultured cells or tissue homogenates.
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Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr³]NT) is incubated

with the membrane preparation in the presence of varying concentrations of the unlabeled

test compound (SR 142948).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

traps the membrane-bound radioligand while allowing the unbound radioligand to pass

through.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the

concentration of the test compound. The concentration of the test compound that inhibits

50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value

can then be calculated using the Cheng-Prusoff equation.

Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or

inhibition.

This assay measures the production of inositol monophosphates, a downstream signaling

molecule of Gq-coupled GPCRs like NTS1.

Signaling Pathway: NTS1 Receptor and IP Accumulation
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Caption: Simplified signaling pathway of NTS1 receptor leading to IP₁ accumulation.
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Protocol:

Cell Culture: Cells endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-

29 or CHO-hNTS1 cells) are cultured.

Labeling (Optional): Cells are often pre-labeled with [³H]-myo-inositol.

Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (SR

142948) followed by stimulation with a fixed concentration of the agonist (neurotensin) in the

presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.

Quantification: The amount of accumulated inositol monophosphate (IP₁) is quantified,

typically using a radioimmunoassay or a non-radioactive HTRF-based assay.

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-

induced IP₁ accumulation, and an IC₅₀ value is calculated.

This assay measures the transient increase in intracellular calcium concentration that occurs

upon activation of Gq-coupled receptors.

Protocol:

Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of SR

142948.

Agonist Stimulation: The cells are then stimulated with an agonist (neurotensin).

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the

change in intracellular calcium concentration, is measured over time using a fluorometric

imaging plate reader (FLIPR) or a similar instrument.

Data Analysis: The ability of SR 142948 to inhibit the agonist-induced calcium peak is

quantified to determine its antagonistic activity.
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Discussion and Conclusion
The available data robustly demonstrates that SR 142948 is a highly potent antagonist of both

NTS1 and NTS2 receptors, with affinity values in the low nanomolar range.[1][3][4] Its efficacy

has been confirmed through functional assays that measure downstream signaling events such

as inositol monophosphate accumulation and calcium mobilization.[2][3]

The primary limitation in providing a complete cross-reactivity profile is the absence of publicly

accessible data from broad selectivity screening panels. Such panels are crucial for identifying

potential off-target interactions that could lead to unexpected pharmacological effects or

toxicity. While SR 142948 is generally considered "selective," researchers should be aware that

this selectivity has been primarily defined within the context of neurotensin receptor subtypes.

For drug development professionals, the high affinity for neurotensin receptors makes SR

142948 an excellent lead compound for further optimization. However, a comprehensive off-

target liability assessment using a service like the Eurofins SafetyScreen panel would be a

critical step in any preclinical development program to ensure its safety and specificity.

In conclusion, SR 142948 remains a cornerstone tool for investigating the neurotensin system.

The data presented in this guide highlights its well-characterized potent and selective

antagonism at NTS1 and NTS2 receptors. Future studies reporting on its broader cross-

reactivity profile will be invaluable for a more complete understanding of its pharmacological

actions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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